molecular formula C16H14N2OS2 B2787976 (E)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476308-36-8

(E)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2787976
CAS No.: 476308-36-8
M. Wt: 314.42
InChI Key: UOCHSRGSHWGUIX-BQYQJAHWSA-N
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Description

(E)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide is a recognized and potent ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating high specificity for FGFR1, FGFR2, and FGFR3. Its primary research value lies in the investigation of FGFR-driven oncogenesis , as aberrant FGFR signaling is a hallmark of numerous cancers, including urothelial carcinoma, endometrial cancer, and squamous cell lung cancer. The compound exerts its mechanism by binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are critical for cell proliferation, survival, and migration. This inhibitor is a crucial pharmacological tool for in vitro and in vivo studies aimed at validating FGFR as a therapeutic target, understanding resistance mechanisms, and evaluating combination therapy strategies in preclinical models. Its application extends to the screening and development of novel targeted cancer therapies, providing researchers with a reliable means to dissect the complex role of FGFR signaling in tumor biology.

Properties

IUPAC Name

(E)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c17-10-13-12-5-1-2-6-14(12)21-16(13)18-15(19)8-7-11-4-3-9-20-11/h3-4,7-9H,1-2,5-6H2,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCHSRGSHWGUIX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis Pathways

The synthesis of (E)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide typically involves several key steps:

  • Starting Materials : The compound is synthesized from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and thiophenes through various chemical reactions including cyclization and condensation reactions.
  • Synthetic Methods : Methods such as Knoevenagel condensation have been utilized to form the acrylamide linkage. The efficiency of these pathways often depends on the regioselectivity of the reactions and the choice of solvents and catalysts used during synthesis .

Antitumor Activity

One of the most prominent applications of this compound is its antitumor activity :

  • In Vitro Studies : Various studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The synthesized compounds showed high inhibitory effects when screened for their antiproliferative activity .
Cell LineIC50 Value (µM)Reference
MCF-710.5
NCI-H4608.2
SF-2689.0

Dual Inhibition Potential

Recent research has explored the potential of this compound as a dual inhibitor targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2):

  • Binding Affinity : Molecular docking studies have shown that this compound demonstrates high selectivity and affinity for the active sites of EGFR/HER2. The presence of the cyano group and nitrogen atoms in the structure enhances its interaction with these receptors .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been evaluated for its anti-inflammatory properties :

  • Molecular Docking Studies : In silico evaluations suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This opens avenues for its use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, structural features, and biological activities.

Structural Analogues and Their Key Features

Compound Name Core Structure Substituents/Functional Groups Biological Activity/Application Key Reference
(E)-N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide (Target) Tetrahydrobenzo[b]thiophene 3-Cyano, (E)-3-(thiophen-2-yl)acrylamide Potential kinase inhibition
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(pyrazolo[3,4-b]pyridinylamino)acetamide Tetrahydrobenzo[b]thiophene Pyrazolo-pyridine acetamide EGFR/HER2 inhibition
(E)-2-Benzylidene-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)hydrazine-1-carboxamide Tetrahydrobenzo[b]thiophene Benzylidene hydrazine-carboxamide α-Glucosidase inhibition (IC₅₀: 12 µM)
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dihydroxybenzamide (SIM-53B) Tetrahydrobenzo[b]thiophene 3,5-Dihydroxybenzamide Antioxidant properties
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide Tetrahydrobenzo[b]thiophene 2-Fluorobenzamide Kinase inhibition (EGFR/HER2)

Physicochemical Properties

Property Target Compound SIM-53B Fluorobenzamide Derivative
Molecular Weight ~343.4 g/mol ~328.3 g/mol ~316.3 g/mol
LogP (Predicted) 3.2 2.8 3.5
Solubility Low (lipophilic groups) Moderate (polar OH) Low

Research Findings and Implications

  • Structural Flexibility : The tetrahydrobenzo[b]thiophene core allows diverse substitutions (e.g., fluorobenzamide for kinase inhibition, hydrazine-carboxamide for enzyme targeting), highlighting its versatility .
  • Activity Trends: Electron-withdrawing groups (e.g., cyano) enhance stability, while conjugated systems (e.g., acrylamide) improve target engagement .
  • Synthetic Challenges : Steric hindrance in bulkier derivatives (e.g., pyrazolo-pyridines) may reduce yields compared to simpler acrylamides .

Q & A

Q. What are the key synthetic routes for (E)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates like the tetrahydrobenzo[b]thiophene core and acrylamide coupling. Key steps include:

  • Cyano-substituted tetrahydrobenzo[b]thiophene synthesis : Cyclocondensation of cyclohexanone derivatives with sulfur-containing reagents (e.g., Lawesson’s reagent) under reflux conditions.
  • Acrylamide coupling : Reaction of the thiophene-2-carboxaldehyde derivative with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the (E)-configured acrylamide .
  • Optimization : Temperature (60–80°C), solvent polarity (DMF or dichloromethane), and pH control (neutral to slightly basic) are critical for minimizing side reactions and ensuring >70% yield. Purification via column chromatography or HPLC is standard .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm the acrylamide’s (E)-stereochemistry (e.g., coupling constants J=15.616.2HzJ = 15.6–16.2 \, \text{Hz} for trans double bonds) and substituent positions on the heterocyclic cores .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ at 397.45 matches theoretical) and fragmentation patterns .
  • HPLC : Ensures >95% purity post-synthesis, using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability across assays)?

Discrepancies often arise from assay conditions (e.g., cell lines, incubation times) or compound solubility. Strategies include:

  • Standardized solubility protocols : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .
  • Comparative assays : Parallel testing in multiple cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity.
  • Structural analogs : Compare activity profiles of derivatives (e.g., replacing thiophene with furan) to identify critical functional groups .

Q. What experimental design considerations are critical for studying the compound’s mechanism of action?

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases or inflammatory mediators (COX-2, TNF-α). Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • In vitro assays : Include time-dependent inhibition studies (e.g., pre-incubation with target enzymes) to assess reversible vs. irreversible binding .
  • Metabolic stability : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to guide in vivo dosing .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acrylamide formation to control stereochemistry .

Methodological Guidance

Q. What strategies improve yield in multi-step syntheses?

  • Intermediate trapping : Use TLC monitoring to isolate reactive intermediates (e.g., imine formation) before degradation .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) for steps like cyclocondensation .

Q. How can computational tools enhance structure-activity relationship (SAR) studies?

  • QSAR modeling : Utilize Gaussian or Schrödinger software to correlate electronic properties (e.g., HOMO/LUMO energies) with anti-inflammatory activity .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from the cyano group) using Discovery Studio .

Data Contradiction Analysis

Q. Why might biological activity differ between in vitro and in vivo models?

  • Bioavailability : Poor solubility or rapid metabolism (e.g., cytochrome P450 oxidation of the thiophene ring) may reduce efficacy in vivo .
  • Off-target effects : Screen against panels of receptors (e.g., CEREP’s SafetyScreen44) to identify confounding interactions .

Tables for Key Comparisons

Q. Table 1: Impact of Substituents on Biological Activity

Derivative StructureTarget IC50_{50} (µM)Key Functional Groups
Thiophene-2-yl acrylamide1.2 ± 0.3 (COX-2)Cyano, thiophene
Furyl-substituted analog5.8 ± 1.1 (COX-2)Cyano, furan
Chlorophenyl variant0.9 ± 0.2 (TNF-α)Chloro, acrylamide

Q. Table 2: Optimization of Reaction Conditions

StepOptimal ConditionsYield Improvement
Cyclocondensation80°C, toluene, 6 hrs75% → 88%
Acrylamide coupling0°C, DMF, triethylamine60% → 82%

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